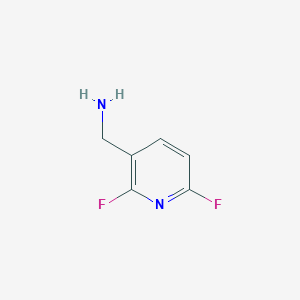

(2,6-Difluoropyridin-3-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6F2N2 |

|---|---|

Molecular Weight |

144.12 g/mol |

IUPAC Name |

(2,6-difluoropyridin-3-yl)methanamine |

InChI |

InChI=1S/C6H6F2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2 |

InChI Key |

ZTRSKJHVUIEEJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1CN)F)F |

Origin of Product |

United States |

Research Trajectories for Aminomethylpyridines

Precursor Synthesis and Halogenation Reactions

The initial stages in the synthesis of this compound and its analogs are centered on the construction of the core 2,6-difluoropyridine (B73466) scaffold, often starting from more readily available chlorinated pyridines. Regioselective halogenation is also a key strategy for introducing functionality at the 3-position, which is essential for the eventual introduction of the aminomethyl group.

Difluorination of 3-Substituted-2,6-Dichloropyridines

A common and effective method for the synthesis of 2,6-difluoropyridine precursors is the halogen exchange (HALEX) reaction, specifically the difluorination of 2,6-dichloropyridines. This nucleophilic aromatic substitution reaction typically employs a fluoride (B91410) salt to replace the chlorine atoms.

One facile method involves the use of cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This approach has been reported to be simpler and more efficient than previously described methods for preparing 3-substituted-2,6-difluoropyridines from their dichloro-analogs. researchgate.net The reaction proceeds by nucleophilic attack of the fluoride ion, displacing the chloride ions at the 2- and 6-positions of the pyridine ring.

Potassium fluoride (KF) is another widely used fluorinating agent for this transformation, often carried out in a polar aprotic solvent like DMSO at elevated temperatures. google.com For the reaction to proceed at a practical rate without the need for catalysts or excessively high temperatures, it is crucial to control the reaction conditions, such as maintaining a low moisture content and distilling the 2,6-difluoropyridine product as it is formed. google.com The temperature is typically maintained between 175°C and 192°C. google.com

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | KF | DMSO | 186 | 96.3 | google.com |

| 2,6-Dichloropyridine | KF | DMSO | 180 (avg) | 91.7 | google.com |

| 3-Substituted-2,6-dichloropyridines | CsF | DMSO | Not specified | Facile | researchgate.net |

Regioselective Halogenation Approaches

To introduce functionality at the 3-position of the pyridine ring, which is a necessary step for the synthesis of this compound and its analogs, regioselective halogenation is a key strategy. Direct electrophilic halogenation of pyridine is often challenging and can lead to a mixture of products. chemrxiv.org

A notable method for achieving 3-selective halogenation of pyridines involves the use of Zincke imine intermediates. chemrxiv.orgnih.govchemrxiv.org This process involves a sequence of ring-opening, halogenation, and ring-closing reactions. nih.gov The pyridine ring is temporarily transformed into an acyclic Zincke imine, which then undergoes a highly regioselective halogenation at the position corresponding to the 3-position of the original pyridine. nih.gov This method is advantageous as it proceeds under mild conditions and can be applied to a diverse range of pyridine precursors. chemrxiv.orgnih.govchemrxiv.org

Another approach to obtaining halo-substituted pyridines is through the halogenation of pyridine N-oxides, which can provide practical access to 2-halo-substituted pyridines. nih.gov While this method primarily targets the 2-position, modifications and the use of specific substrates can influence the regioselectivity. For activated pyridines, such as those with amino, hydroxy, or methoxy (B1213986) substituents, regioselective mono- and di-halogenations can be achieved with reagents like N-bromosuccinimide (NBS) in various solvents. researchgate.net

Amination Reactions and Reductive Pathways

Once the fluorinated pyridine core with appropriate functionality at the 3-position is synthesized, the next critical step is the introduction of the aminomethyl group. This can be achieved through various amination and reduction strategies.

Direct Amination of Fluorinated Pyridine Precursors

Direct amination of a fluorinated pyridine precursor can be accomplished through nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophilic amine displaces a leaving group, such as a halogen, on the pyridine ring. The presence of electron-withdrawing fluorine atoms on the pyridine ring facilitates this reaction.

For instance, the fluorine atoms in 2,6-difluoropyridine derivatives can be displaced by amines. researchgate.net The reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, for example, leads to a mixture of regioisomers where the methylamino group substitutes one of the fluorine atoms. researchgate.net It has been established that direct amination of the pyridine ring is possible when acceptor groups are present in the molecule. researchgate.net The combination of C–H bond fluorination followed by SNAr of the installed fluoride provides a pathway for the late-stage functionalization of pyridines with various amines. nih.gov

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. In the context of synthesizing this compound, this would typically involve the reaction of 2,6-difluoropyridine-3-carbaldehyde with an ammonia (B1221849) source, followed by reduction of the resulting imine in situ.

While a specific, detailed protocol for the reductive amination of 2,6-difluoropyridine-3-carbaldehyde is not extensively documented in the provided search results, the general principles of reductive amination are well-established. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride. The choice of reagent and reaction conditions can be optimized to achieve high yields and selectivity. The precursor, 2,6-difluoropyridine-3-carbaldehyde, can be synthesized from the corresponding alcohol by oxidation.

Conversion of Precursor Functionalities to Amine

An alternative and common strategy for introducing the aminomethyl group is to start with a precursor that contains a different functional group at the 3-position, which can then be chemically converted to the desired amine. A prime example of this approach is the reduction of a nitrile (cyano group).

The synthesis of this compound can be achieved by the reduction of 2,6-difluoro-3-cyanopyridine. This reduction can be carried out using various reducing agents. For example, the reduction of alkyl-2-amino-5,6-dialkyl-3-cyanopyridine-4-carboxylates with sodium borohydride in protic solvents has been reported to yield furo[3,4-c]pyridine (B3350340) derivatives, indicating the reactivity of the cyano group towards reduction. researchgate.net More direct reduction of a simple cyanopyridine to the corresponding aminomethylpyridine is a standard transformation in organic synthesis, often accomplished with reagents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Nickel or Pd/C), or borane (B79455) complexes.

This two-step approach, involving the synthesis of the 3-cyanopyridine (B1664610) precursor followed by its reduction, provides a reliable and versatile route to this compound and its analogs.

Exploration of Alternative Synthetic Routes

Organometallic chemistry offers powerful tools for the functionalization of heteroaromatic compounds. One such method is the iridium-catalyzed C-H borylation of polyfluorinated pyridines. This approach is advantageous as it allows for the direct conversion of C-H bonds to C-B bonds, which can then be further functionalized. While steric factors are the primary determinants of regioselectivity in these reactions, electronic effects also play a role. researchgate.net The reactivity of C-H bonds ortho to fluorine substituents in polyfluoroarenes is enhanced, making direct C-H functionalization an attractive and efficient strategy that avoids the need for pre-functionalization. researchgate.net

For 2,6-difluoropyridine, iridium-catalyzed borylation provides a pathway to introduce a boryl group, which can subsequently be converted to a methanamine group through a series of established transformations. This methodology represents a valuable alternative to traditional nucleophilic substitution approaches.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, particularly for highly activated systems like difluoropyridines. The fluorine substituents strongly activate the pyridine ring towards nucleophilic attack. Tandem SNAr reactions allow for the sequential introduction of different nucleophiles at the 2- and 6-positions, providing a versatile route to 2,3,6-trisubstituted pyridines.

The general mechanism for SNAr reactions involves the formation of a Meisenheimer intermediate, a resonance-stabilized anionic complex. youtube.com However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism. semanticscholar.orgrsc.org The efficiency and regioselectivity of these reactions are influenced by the nature of the nucleophile, the solvent, and the substituents on the pyridine ring. researchgate.netnih.gov A sequence of C-H fluorination followed by SNAr offers a powerful method for the late-stage functionalization of complex molecules containing pyridine and diazine cores. nih.gov This two-step process allows for the installation of a diverse array of functional groups under mild conditions. nih.gov

The table below illustrates the versatility of this tandem approach in synthesizing various substituted pyridines.

| Starting Material | Nucleophile 1 | Intermediate | Nucleophile 2 | Final Product | Reference |

| 2,6-Difluoropyridine | Benzylamine | 2-Benzylamino-6-fluoropyridine | Methylamine | 2-Benzylamino-6-methylaminopyridine | nih.gov |

| 2,6-Difluoro-3-cyanopyridine | Morpholine | 2-Morpholino-6-fluoro-3-cyanopyridine | Ammonia | 2-Morpholino-6-amino-3-cyanopyridine | researchgate.net |

| 2,6-Difluoro-3-methylpyridine | Piperidine | 2-Piperidino-6-fluoro-3-methylpyridine | Ethanol | 2-Piperidino-6-ethoxy-3-methylpyridine | nih.gov |

This table is illustrative and based on the general principles of tandem SNAr reactions described in the cited literature.

Copper-catalyzed reactions have emerged as highly efficient methods for the one-pot synthesis of 2,3,6-trisubstituted pyridines. researchgate.netresearchgate.netsci-hub.st These methods often exhibit good functional group tolerance and can circumvent the need to pre-synthesize certain intermediates like enamines. researchgate.netsci-hub.st One notable approach involves a three-component reaction using 3-bromopropenals, benzoylacetonitriles, and ammonium (B1175870) acetate (B1210297), which proceeds through a 6π-azaelectrocyclization and subsequent aromatization. researchgate.net Another strategy employs the reaction of saturated ketones with alkynones or 1,3-dicarbonyl compounds. researchgate.netresearchgate.netsci-hub.st

These copper-catalyzed methods provide a convergent and efficient route to complex pyridine structures, complementing the more traditional stepwise approaches. The versatility of copper catalysis is also evident in its application to the synthesis of various substituted pyridines and pyrimidines through different annulation strategies. nih.govdntb.gov.ua

Control of Regioselectivity in Substitution Reactions

Achieving the desired regioselectivity in the synthesis of polysubstituted pyridines is a significant challenge. The outcome of substitution reactions on dihalopyridines is governed by a delicate interplay of electronic and steric factors, as well as reaction conditions.

The nature of the substituent at the 3-position of a 2,6-dihalopyridine ring can exert a profound influence on the regioselectivity of nucleophilic aromatic substitution. A study on 3-substituted 2,6-dichloropyridines revealed that bulky substituents at the 3-position tend to direct nucleophilic attack to the 6-position. researchgate.net Interestingly, the regioselectivity did not show a clear correlation with the lipophilicity or inductive effect of the 3-substituent, but rather with the Verloop steric parameter B1. researchgate.netresearchgate.net

For instance, in acetonitrile (B52724), a 3-carboxylate or 3-amide substituent favors the formation of the 2-substituted isomer, whereas 3-cyano and 3-trifluoromethyl groups direct the substitution to the 6-position. researchgate.netresearchgate.net This directing effect is crucial for the rational design of synthetic routes to specifically substituted pyridines.

The following table summarizes the regioselective outcomes for the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) in acetonitrile. researchgate.netresearchgate.net

| 3-Substituent | Ratio of 6-isomer : 2-isomer |

| -COOH | 1 : 9 |

| -CONH2 | 1 : 9 |

| -CN | 9 : 1 |

| -CF3 | 9 : 1 |

The choice of solvent can dramatically alter the regioselectivity of SNAr reactions on substituted pyridines. The ability of the solvent to act as a hydrogen-bond acceptor, as quantified by the Kamlet-Taft solvatochromic parameter β, has been shown to be a key determinant. researchgate.net For the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a switch in regioselectivity was observed when changing the solvent. researchgate.net

In a solvent with a low β value like dichloromethane (B109758) (DCM), there was a high preference for substitution at the 2-position. researchgate.net Conversely, in a solvent with a high β value such as dimethyl sulfoxide (DMSO), the selectivity shifted towards the 6-isomer. researchgate.net This solvent-dependent reversal of regioselectivity provides a powerful tool for synthetic chemists to control the outcome of these reactions.

The table below illustrates the effect of different solvents on the regioselectivity of the reaction between 2,6-dichloro-3-(methoxycarbonyl)pyridine and 1-methylpiperazine. researchgate.net

| Solvent | Kamlet-Taft β parameter | Ratio of 2-isomer : 6-isomer |

| Dichloromethane (DCM) | 0.10 | 16 : 1 |

| Acetonitrile | 0.31 | 9 : 1 |

| Tetrahydrofuran (THF) | 0.55 | 2.3 : 1 |

| Dimethylformamide (DMF) | 0.69 | 1.2 : 1 |

| Dimethyl sulfoxide (DMSO) | 0.76 | 1 : 2 |

Steric and Electronic Factors Governing SNAr

The synthesis of this compound and its analogs often relies on the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone for creating structural complexity in pharmaceuticals. researchgate.net The regioselectivity and rate of these reactions on the difluoropyridine scaffold are intricately governed by a combination of steric and electronic factors. 3-Substituted-2,6-difluoropyridines are particularly valuable as they possess two distinct carbon-fluorine bonds that can undergo sequential SNAr reactions, enabling the synthesis of 2,3,6-trisubstituted pyridines. researchgate.netresearchgate.net

Electronic Effects:

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of two strongly electron-withdrawing fluorine atoms at the C2 and C6 positions further activates the ring towards SNAr. The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen, with fluorine being a much better leaving group than chlorine in this context. For instance, 2-fluoropyridine (B1216828) reacts approximately 320 times faster than its chloro-analog with sodium ethoxide. researchgate.net

The electronic nature of substituents on the pyridine ring plays a critical role. Electron-withdrawing groups generally increase the rate of reaction by stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr process. Substituents at the 4-position primarily exert their influence through inductive effects. researchgate.net Conversely, electron-donating groups can increase the electron density of the ring, which may promote reactions like nitration but can hinder nucleophilic substitution. researchgate.net Molecular modeling and Frontier Molecular Orbital (FMO) analysis can offer insights into the electronic properties and reactivity of these molecules, correlating HOMO-LUMO energy gaps with reactivity. researchgate.net

Steric Effects:

Steric hindrance from substituents on both the pyridine ring and the nucleophile can significantly impact the reaction's outcome. Research on 3-substituted 2,6-dichloropyridines has shown that the regioselectivity of nucleophilic attack is strongly correlated with the steric parameters of the 3-substituent. researchgate.net Bulky groups at the 3-position tend to direct incoming nucleophiles towards the less hindered 6-position. researchgate.net This effect is crucial for achieving selective synthesis of trisubstituted pyridine derivatives.

Similarly, the steric bulk of the nucleophile itself is a determining factor. For example, reactions involving N-methylaniline are significantly slower than those with aniline (B41778), a reduction attributed to increased steric hindrance during both the formation of the intermediate and the subsequent proton transfer step. rsc.org

The interplay between these factors is summarized in the table below, highlighting how different substituents can direct the regioselectivity of SNAr reactions on a difluoropyridine core.

| Factor | Influence on SNAr Reaction | Example/Observation | Reference |

|---|---|---|---|

| Leaving Group | Fluorine is a superior leaving group compared to chlorine in SNAr on pyridines. | 2-Fluoropyridine reacts 320 times faster than 2-chloropyridine (B119429) with EtONa. | researchgate.net |

| Ring Substituent Position | Substituents at the 3-position can introduce steric hindrance, affecting regioselectivity. | Bulky 3-substituents on 2,6-dichloropyridines direct nucleophilic attack to the 6-position. | researchgate.net |

| Electronic Nature of Substituent | Electron-withdrawing groups (e.g., CF3) enhance reactivity more than single halogens. | A CF3 group increases the reactivity more than Cl or F atoms. | researchgate.net |

| Nucleophile Steric Bulk | Increased steric hindrance on the nucleophile dramatically reduces the reaction rate. | The reaction rate for N-methylaniline is 10^5 times lower than for aniline in certain SNAr reactions. | rsc.org |

Scale-Up Considerations and Process Optimization in Academic Synthesis

Transitioning the synthesis of this compound and its precursors from a laboratory bench scale to a larger, pilot-plant or multi-gram academic scale introduces several practical challenges that require careful process optimization. researchgate.net Key considerations include reaction conditions, choice of reagents and solvents, and purification methods to ensure safety, efficiency, and reproducibility. mdpi.comosti.gov

A critical step in many synthetic routes is the preparation of the 2,6-difluoropyridine core, often via a halogen exchange (HALEX) reaction from the more accessible 2,6-dichloropyridine. google.com The scale-up of this reaction requires meticulous control over several parameters. The use of dimethyl sulfoxide (DMSO) as a solvent at elevated temperatures (175–192 °C) has been shown to achieve practical reaction rates without the need for catalysts. google.com However, on a larger scale, maintaining a consistent temperature and ensuring intense stirring becomes crucial for homogenous reaction kinetics and to prevent localized overheating, which can lead to solvent degradation and the formation of by-products like methylthio-substituted pyridines. google.com

Furthermore, the purity of reagents and the reaction environment are paramount. The process is sensitive to the presence of water and hydrogen fluoride (HF), which must be kept below critical thresholds (e.g., < 0.5 g of water per 100 g of DMSO) to achieve high yields. google.com On a larger scale, ensuring anhydrous conditions requires rigorous drying of reagents and solvents. Another optimization strategy is the continuous removal of the lower-boiling product (2,6-difluoropyridine) by distillation as it is formed, which drives the reaction equilibrium towards the product and minimizes degradation. google.com

Subsequent synthetic steps, such as amination, also require optimization for scale-up. This includes selecting cost-effective and manageable reagents and solvents. mdpi.com For instance, purification methods that are simple on a small scale, like column chromatography, may become impractical. Therefore, developing robust crystallization or precipitation procedures is essential for isolating the final product with high purity. mdpi.comosti.gov This often involves a careful selection of solvent systems to achieve good recovery and effective removal of impurities. mdpi.com

The table below outlines key parameters and their optimized conditions for the scale-up synthesis of related heterocyclic compounds, which provide a model for the synthesis of this compound.

| Parameter | Consideration for Scale-Up | Optimized Condition/Strategy | Reference |

|---|---|---|---|

| Solvent | Must facilitate high reaction rates and be suitable for large volumes. | Dimethyl sulfoxide (DMSO) is effective for the HALEX reaction from 2,6-dichloropyridine. | google.com |

| Temperature Control | Crucial for preventing side reactions and solvent degradation. | Maintain a stable temperature range (e.g., 180-190 °C) with intense stirring. | google.com |

| Product Isolation | Must be efficient and scalable. | Distill the product as it forms to drive equilibrium and minimize degradation. For solid products, develop a robust crystallization/precipitation protocol. | mdpi.comgoogle.com |

| Reagent Purity | Impurities can significantly impact yield and by-product formation. | Use anhydrous reagents and solvents; keep water and HF content below 0.5% and 0.015% respectively in the HALEX reaction. | google.com |

| Purification | Chromatography is often not feasible for large quantities. | Recrystallization from a carefully selected solvent system (e.g., dissolving in hot DMF/DMSO and adding water) to obtain high purity product. | mdpi.comosti.gov |

Applications in Advanced Chemical Research and Design

Building Blocks for Medicinal Chemistry Scaffolds

(2,6-Difluoropyridin-3-yl)methanamine is a highly valued starting material for constructing a range of molecular frameworks that are central to drug discovery and development. The presence of two fluorine atoms on the pyridine (B92270) ring enhances the compound's utility by modulating its electronic properties and metabolic stability, which are crucial factors in designing effective drug candidates.

Utility in the Synthesis of 2,3,6-Trisubstituted Pyridines

The synthesis of 2,3,6-trisubstituted pyridines is a significant area of medicinal chemistry, as this structural motif is found in numerous biologically active compounds. researchgate.net 3-Substituted-2,6-difluoropyridines, such as this compound, are instrumental in preparing these complex pyridines. researchgate.netnih.gov The two fluorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This reactivity allows for the sequential and regioselective introduction of various substituents, leading to the formation of 2,3,6-trisubstituted pyridine derivatives. nih.gov This synthetic approach is highly valuable for creating libraries of compounds for drug screening and for optimizing lead compounds in drug discovery projects. researchgate.net

A general scheme for this transformation is presented below:

| Starting Material | Reagents | Product | Application |

| 3-Substituted-2,6-difluoropyridine | Nucleophile 1, Nucleophile 2 | 2,3,6-Trisubstituted pyridine | Drug candidates, Biologically attractive compounds |

Design of Functionalized Pyridin-2-yloxyethanamine Derivatives

While direct synthesis of Pyridin-2-yloxyethanamine derivatives starting from this compound is not extensively detailed in the available literature, the broader class of pyridin-2-yl-methylamine derivatives is accessible through various synthetic methods, such as the reductive amination of cyanohydrins. google.com These derivatives are important intermediates in pharmaceutical synthesis. The functionalization of the pyridine ring, including the introduction of fluorine atoms, is a key strategy in modulating the pharmacological properties of the final compounds.

Precursors for Kinase Inhibitors (e.g., Protein Kinase C theta)

This compound and related 3-substituted-2,6-difluoropyridines are valuable precursors for the synthesis of novel inhibitors of Protein Kinase C theta (PKCθ). nih.gov PKCθ is a crucial enzyme in T-cell signaling pathways, making it an attractive target for the treatment of inflammatory and autoimmune diseases. nih.gov The synthesis of 2,3,6-trisubstituted pyridines from these fluorinated precursors allows for the creation of a diverse range of compounds, including macrocyclic derivatives, that can be screened for their PKCθ inhibitory activity. nih.gov The fluorine atoms not only facilitate the synthesis through nucleophilic substitution but can also enhance the binding affinity and selectivity of the final inhibitor.

| Precursor | Target Scaffold | Therapeutic Target |

| 3-Substituted-2,6-difluoropyridine | 2,3,6-Trisubstituted pyridine | Protein Kinase C theta (PKCθ) |

Intermediates for 5-HT1A Receptor Agonists (focus on chemical aspects of agonist design)

The serotonin (B10506) 5-HT1A receptor is a key target in the central nervous system for the treatment of anxiety and depression. While direct evidence for the use of this compound as an intermediate for 5-HT1A receptor agonists is limited in the reviewed literature, the broader class of pyridin-2-yl-methylamine derivatives has been explored for their agonist activity at this receptor. google.com The chemical design of 5-HT1A agonists often involves the incorporation of a protonated amine that can interact with a conserved aspartate residue in the receptor binding site. The pyridine ring can serve as a key structural element, and its substitution pattern, including the presence of fluorine atoms, can modulate the compound's affinity, selectivity, and functional activity at the 5-HT1A receptor.

Scaffolds for Antitubercular Agents (e.g., MmpL3 Inhibitors)

This compound and its derivatives have emerged as important scaffolds in the development of novel antitubercular agents, particularly as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3). nih.gov MmpL3 is essential for the transport of mycolic acids, which are critical components of the mycobacterial cell wall, making it a prime target for new anti-tuberculosis drugs. nih.govnih.gov In one study, a derivative incorporating the (2,6-difluoropyridin-3-yl)phenyl moiety was synthesized and investigated as part of a series of pyridine-2-methylamine MmpL3 inhibitors. nih.gov The inclusion of the difluoropyridine group can influence the compound's lipophilicity and electronic distribution, which are key factors for its antimycobacterial potency.

| Compound Class | Target | Therapeutic Area |

| Pyridine-2-methylamine derivatives | MmpL3 | Tuberculosis |

Contributions to Material Science and Polymer Chemistry

The reactivity of the difluorinated pyridine ring and the polymerizable nature of the amine function allow this compound to be a candidate for creating novel polymers and materials with tailored properties.

Aromatic polyethers are a class of high-performance polymers known for their thermal stability and chemical resistance. The synthesis of these polymers often involves nucleophilic aromatic substitution reactions. The fluorine atoms on the pyridine ring of this compound are susceptible to displacement by nucleophiles, such as phenoxides. This reactivity suggests its potential use as a monomer in the synthesis of poly(pyridine ether)s. While direct synthesis of poly(pyridine ether)s from this specific monomer is not detailed in the reviewed literature, related research on pyridine-containing polyimides and poly(ether-imide)s demonstrates the successful incorporation of pyridine moieties into polymer backbones to enhance thermal stability and solubility. researchgate.netresearchgate.net The incorporation of the difluoropyridine unit could impart desirable properties such as low dielectric constants and improved processability. researchgate.net

Coordination polymers and metallorganic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridine nitrogen and the exocyclic amine group in this compound provide two potential coordination sites for metal ions. Pyridine-based ligands are widely used in the construction of such materials due to their well-defined coordination geometry. nih.gov The use of functionalized pyridine ligands allows for the creation of complex architectures with specific functionalities. For instance, ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold have been synthesized and complexed with metals like Zn(II) and Cu(II). nih.gov The introduction of the difluoro-substituents could influence the electronic properties of the resulting coordination polymer, potentially affecting its catalytic or photophysical behavior.

The electronic nature of substituents on a chromophore can significantly alter its absorption and emission properties. The two electron-withdrawing fluorine atoms on the pyridine ring of this compound can modulate the electronic characteristics of any material it is incorporated into. In the field of photophysical materials, such as BODIPY dyes, the introduction of different substituents is a key strategy for tuning fluorescence quantum yields and shifting absorption spectra to more desirable wavelengths. mdpi.com Incorporating the (2,6-Difluoropyridin-3-yl)methyl group into larger molecular systems could be a strategy to fine-tune their chelating abilities and photophysical outputs for applications in sensors or organic light-emitting diodes (OLEDs).

Role in Agrochemical and Industrial Chemical Development (excluding specific product details)

In the agrochemical industry, there is a continuous demand for new active ingredients that are highly effective, have low toxicity, and are environmentally compatible. Fluorinated pyridine derivatives are crucial intermediates in the synthesis of the fourth generation of pesticides, which are characterized by their high efficacy and low toxicity. agropages.com The pyridine ring acts as a key pharmacophore in many modern herbicides, fungicides, and insecticides. semanticscholar.org

Compounds like this compound serve as foundational building blocks for constructing more complex agrochemical molecules. The presence of fluorine atoms can enhance the biological activity and metabolic stability of the final product. semanticscholar.org Agrochemical intermediates are pivotal raw materials, and their quality directly influences the potency and safety of the end products. gugupharm.com The versatility of the methanamine group allows for further chemical modifications, enabling the synthesis of a diverse range of potential agrochemical candidates. nih.gov

Theoretical and Computational Studies

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict molecular properties from first principles. DFT, in particular, has become a standard tool for studying the geometry, electronic structure, and reactivity of organic molecules due to its balance of accuracy and computational cost.

Conformational Analysis of Derivatives

Conformational analysis is fundamental to understanding a molecule's physical properties and biological activity. For derivatives of (2,6-Difluoropyridin-3-yl)methanamine, DFT calculations are employed to determine the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

Researchers investigating similar pyridine (B92270) derivatives use DFT methods, such as B3LYP with basis sets like 6-311+G(2d,p), to optimize molecular geometries and calculate thermodynamic properties. researchgate.netresearchgate.net This level of theory allows for the comparison of experimental spectroscopic data (NMR, FTIR) with theoretical predictions to validate the computed structures. researchgate.net For complex systems, such as substituted quinoxalines, these calculations can identify stable rotamers and correlate their relative populations with their calculated Gibbs free energies. researchgate.net The analysis often involves mapping deviations from planarity, defined by key dihedral angles, which can reveal different conformations such as planar, semi-skew, and skew forms. mdpi.com Natural Bond Orbital (NBO) analysis is also frequently used to understand how charge delocalization and hyperconjugative interactions contribute to the stability of the investigated compounds. researchgate.net

Table 1: Common DFT Methodologies for Conformational Analysis of Pyridine Derivatives

| Method/Technique | Application | Reference |

| DFT (B3LYP) | Geometry optimization and energy calculations to find stable conformers. | researchgate.netresearchgate.net |

| Basis Sets (e.g., 6-311+G) | Provides a mathematical description of the orbitals in the system. | researchgate.net |

| Polarizable Continuum Model | Simulates the effect of a solvent on conformational energies. | researchgate.net |

| NBO Analysis | Investigates electronic interactions (e.g., hyperconjugation) that stabilize conformers. | researchgate.net |

Investigation of Ortholithiation Mechanisms

The synthesis of 3-substituted 2,6-difluoropyridines often proceeds via a directed ortholithiation step. Computational studies are invaluable for elucidating the mechanism of this critical reaction. Research on the ortholithiation of 2,6-difluoropyridine (B73466) using lithium diisopropylamide (LDA) has combined rate studies with DFT calculations to uncover the structural details of the reaction pathway. nih.gov

These computational investigations have shown that the reaction proceeds quantitatively at -78°C. nih.gov The studies revealed a reversal of the ortholithiation upon warming, followed by a 1,2-addition process. nih.gov DFT calculations helped to detail the structures of the intermediates and transition states, providing evidence for a direct substitution mechanism that avoids the formation of a Meisenheimer complex. nih.gov The models accounted for the role of solvent molecules (THF) in stabilizing the lithium-containing species, highlighting pathways involving different stoichiometries of the reactants and solvent. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking are essential computational techniques in drug discovery, used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme.

Prediction of Binding Interactions with Biological Targets

For derivatives of this compound, which may have therapeutic potential, molecular docking simulations can predict their binding affinity and orientation within a target's active site. This process helps identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern binding.

Studies on various pyridine-based compounds have successfully used docking to understand their biological activity. For instance, docking simulations of novel cyanopyridone derivatives into the active sites of VEGFR-2 and HER-2 enzymes provided valuable insights into their binding modes, guiding further optimization for anticancer agents. mdpi.com Similarly, docking has been used to characterize the binding of dimethylpyridine derivatives to cyclooxygenase (COX-1 and COX-2) active sites and to predict the inhibitory potential of pyridine and pyrimidine (B1678525) derivatives against EGFR kinases. mdpi.comnih.gov The results of these simulations, often expressed as a binding energy or docking score, help to rank potential drug candidates and explain observed biological activities. tubitak.gov.tr

Elucidation of Structure-Activity Relationships through Computational Models

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological effect. Computational models play a vital role in understanding and predicting SAR. By analyzing a series of related compounds, these models can identify which structural features enhance or diminish activity. nih.gov

For pyridine derivatives, SAR analysis has revealed that the presence and position of certain functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2), can enhance antiproliferative activity, whereas halogens or other bulky groups may decrease it. nih.gov Computational models, including the analysis of electrostatic potential maps, help rationalize these findings by showing how different substituents alter the electronic properties of the molecule and its potential for interaction with a biological target. nih.gov These studies are crucial for the rational design of new, more potent analogs. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a statistical relationship between the chemical structures of a set of compounds and their biological activities. Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data.

QSAR models are developed by calculating molecular descriptors for a series of compounds and then using statistical methods, like Multiple Linear Regression (MLR), to create a mathematical equation that correlates these descriptors with observed activity (e.g., IC50 values). chemrevlett.comchemrevlett.com Such models have been successfully applied to pyridine derivatives to predict their anticancer activity against cell lines like HeLa. chemrevlett.com The robustness of a QSAR model is validated using various statistical metrics, including the coefficient of determination (R²), and cross-validation techniques (e.g., Q²LOO). chemrevlett.comchemrevlett.com Once validated, these models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. chemrevlett.comwjpsonline.com Cheminformatics tools are also used for in silico prediction of ADME (absorption, distribution, metabolism, and excretion) and toxicity properties, which are critical for evaluating a compound's potential as a drug candidate. chemrevlett.comnih.gov

Table 2: Key Concepts in QSAR and Cheminformatics

| Concept | Description | Application Example |

| Molecular Descriptors | Numerical values that encode chemical information about a molecule (e.g., size, shape, electronic properties). | Calculating descriptors for pyridine derivatives to correlate with anticancer activity. |

| Statistical Model (e.g., MLR) | An equation that quantitatively links descriptors to biological activity. | Developing a model to predict the IC50 of pyridine compounds on the HeLa cell line. chemrevlett.com |

| Model Validation | Statistical assessment of a model's robustness and predictive power (e.g., using R² and cross-validation). | Ensuring the reliability of a QSAR model before using it for prediction. chemrevlett.com |

| ADME Prediction | In silico estimation of a compound's pharmacokinetic properties. | Evaluating a newly designed pyridine derivative for its drug-likeness. nih.gov |

Predictive Models for Regioselectivity (e.g., Kamlet–Taft equation)

The regioselectivity of chemical reactions involving substituted pyridines is a critical factor in their synthetic utility. While direct experimental studies applying the Kamlet–Taft equation to reactions of this compound are not extensively documented in publicly available literature, the principles of this model are highly relevant. The Kamlet–Taft equation is a linear free-energy relationship used to correlate reaction rates or equilibrium constants with solvent properties. It considers the solvent's hydrogen bond acidity (α), hydrogen bond basicity (β), and polarizability/dipolarity (π*).

For a hypothetical reaction involving this compound, the Kamlet–Taft parameters of the solvent could be used to predict how the solvent choice influences which site on the molecule is more likely to react. For instance, in a nucleophilic substitution reaction, the solvent's ability to stabilize charged intermediates or transition states can dictate the preferred reaction pathway.

Below is a representative data table illustrating the Kamlet–Taft parameters for a selection of common laboratory solvents. These values would be instrumental in any predictive modeling of reactions involving this compound.

| Solvent | α (Hydrogen Bond Acidity) | β (Hydrogen Bond Basicity) | π* (Polarizability) |

| Water | 1.17 | 0.47 | 1.09 |

| Methanol | 0.98 | 0.66 | 0.60 |

| Ethanol | 0.86 | 0.75 | 0.54 |

| Acetonitrile (B52724) | 0.19 | 0.40 | 0.75 |

| Dimethyl sulfoxide (B87167) (DMSO) | 0.00 | 0.76 | 1.00 |

| Dichloromethane (B109758) | 0.13 | 0.10 | 0.82 |

Note: This table presents general Kamlet-Taft parameters for common solvents and does not represent experimental data derived from reactions with this compound.

Parameters influencing Reactivity (e.g., Verloop steric parameters)

The reactivity of this compound is not solely governed by electronic effects; steric factors also play a crucial role. Verloop steric parameters, which are calculated from the geometry of a substituent, provide a quantitative measure of its size and shape. These parameters include the length of the substituent (L) and several width parameters (B1 to B5).

In the context of this compound, the Verloop parameters for the aminomethyl (-CH2NH2) group and the fluorine atoms would be critical in understanding its interaction with other molecules. For example, in enzyme-catalyzed reactions, the steric bulk around the reactive sites can determine whether the molecule can fit into the active site of the enzyme.

While specific Verloop parameters for the substituents of this compound require computational calculation, a hypothetical table of such parameters is presented below to illustrate their nature.

| Substituent | L (Length, Å) | B1 (Min Width, Å) | B5 (Max Width, Å) |

| -F | 2.65 | 1.35 | 1.35 |

| -CH2NH2 | 4.10 | 1.70 | 3.00 |

Note: The values in this table are illustrative and represent typical ranges for these substituents. Precise values for this compound would need to be determined through specific computational modeling.

Analysis of Electron Density and Protonation Sites

The distribution of electrons within the this compound molecule is fundamental to its chemical properties. Computational quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the electron density and map out regions of high and low electron concentration. This information is invaluable for predicting the most likely sites for electrophilic and nucleophilic attack.

Furthermore, the analysis of the molecular electrostatic potential (MEP) can identify the most probable sites for protonation. In this compound, potential protonation sites include the nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group. The relative basicity of these two sites can be predicted by calculating the energy change upon protonation at each site. Generally, the pyridine nitrogen is less basic than the aminomethyl nitrogen due to the electron-withdrawing effect of the sp2 hybridized carbon atoms in the ring and the fluorine atoms. However, the precise protonation preference would be determined by the subtle interplay of electronic and steric factors within the molecule.

A theoretical study on the protonation of 3-substituted pyridines suggests that the acidity constants (pKa) can be calculated with good agreement with experimental values, taking into account tautomeric and conformational equilibria. mdpi.com A similar approach for this compound would provide quantitative predictions of its acid-base properties.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of (2,6-Difluoropyridin-3-yl)methanamine. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, the protons of the aminomethyl group (-CH₂NH₂) would likely appear as a distinct signal, with its chemical shift influenced by the adjacent aromatic ring and the amine group. The two protons on the pyridine (B92270) ring would also produce characteristic signals. Their splitting patterns (coupling) would provide information about their spatial relationship to each other and to the fluorine atoms.

The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring are significantly influenced by the electronegative fluorine atoms and the nitrogen atom. The carbon of the methanamine side chain would also have a characteristic chemical shift.

Table 1: Predicted NMR Data for this compound (Note: This table is predictive, as specific experimental data is not publicly available.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| ¹H (CH₂) | 3.8 - 4.2 | Singlet or Doublet |

| ¹H (NH₂) | 1.5 - 3.0 (broad) | Singlet |

| ¹H (Aromatic H-4) | 7.8 - 8.2 | Triplet |

| ¹H (Aromatic H-5) | 6.9 - 7.3 | Triplet |

| ¹³C (CH₂) | 35 - 45 | Triplet (due to ¹J C-H) |

| ¹³C (Aromatic C-2) | 160 - 165 | Doublet (due to ¹J C-F) |

| ¹³C (Aromatic C-3) | 115 - 125 | Singlet or Doublet |

| ¹³C (Aromatic C-4) | 140 - 145 | Doublet |

| ¹³C (Aromatic C-5) | 110 - 115 | Doublet |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule. Key expected vibrational bands would include N-H stretching from the primary amine, C-H stretching from the aromatic ring and the methylene (B1212753) group, C=N and C=C stretching from the pyridine ring, and C-F stretching from the fluoro substituents.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine | N-H Bend | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methylene Group | C-H Stretch | 2850 - 2960 |

| Pyridine Ring | C=N and C=C Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for obtaining structural information through its fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the compound's molecular weight of 144.12 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition (C₆H₆F₂N₂). The fragmentation pattern would likely show the loss of the aminomethyl group or other characteristic fragments of the difluoropyridine ring, aiding in structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column, is typically employed. The mobile phase would likely consist of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). The compound would elute at a specific retention time, and the purity is determined by the area percentage of the main peak relative to any impurity peaks detected, typically by UV absorbance.

X-Ray Crystallography for Solid-State Structure Determination

Should this compound be obtained in a crystalline form suitable for analysis, single-crystal X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. Currently, there is no publicly available crystal structure data for this specific compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,6-Difluoropyridin-3-yl)methanamine, and what critical reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenated pyridine precursors. For example, fluorinated pyridine intermediates (e.g., 2,6-dichloro-3-fluoropyridine) can undergo amination using ammonia or methylamine under catalytic conditions (e.g., Pd(OAc)₂/Xantphos with Cs₂CO₃ as a base) to introduce the methanamine group. Critical parameters include solvent choice (DMF or acetonitrile), reaction temperature (80–120°C), and stoichiometric control of the amine source. Fluorine substituents may require inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine atoms induce distinct splitting patterns (e.g., doublets or triplets) due to spin-spin coupling. For example, the pyridine ring protons show coupling constants (J = 8–10 Hz) influenced by adjacent fluorine atoms .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structure determination, particularly for resolving fluorine positions and confirming regioselectivity in the pyridine ring .

- HRMS : Validates molecular weight and isotopic patterns, especially for distinguishing hydrochloride salts .

Q. What safety precautions are necessary when handling this compound hydrochloride?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. The hydrochloride salt may be hygroscopic; store in anhydrous conditions with desiccants. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data or unexpected reactivity during synthesis?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations for chemical shifts).

- Alternative Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For unexpected byproducts, LC-MS or GC-MS can identify impurities .

- Reaction Optimization : Adjust catalyst loading (e.g., Pd from 0.1 to 0.2 mmol) or switch solvents (e.g., from DMF to DMSO) to suppress side reactions .

Q. What strategies optimize regioselectivity in amination reactions for fluorinated pyridin-3-yl methanamine derivatives?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer amination to the 3-position.

- Catalytic Systems : Pd/dppf or CuI/1,10-phenanthroline enhances selectivity for meta-substitution on fluorinated pyridines.

- Microwave Assistance : Reduces reaction time and improves yield (e.g., 30 minutes at 150°C vs. 12 hours conventionally) .

Q. How do electronic effects of 2,6-difluoro substituents impact reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine atoms decrease electron density on the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at the 3-position.

- Computational Modeling : Use DFT to map electrostatic potential surfaces, identifying reactive sites. For example, the C3 position shows higher electrophilicity in 2,6-difluoropyridines .

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., kinases) by leveraging PubChem 3D conformers .

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values for fluorine) with bioactivity data from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.